molecular formula C73H100N20O19S2 B10846337 Ac-I[CV(1Nal)QDWGAHRC]T

Ac-I[CV(1Nal)QDWGAHRC]T

Cat. No.: B10846337
M. Wt: 1625.8 g/mol
InChI Key: ACANXZYPSQGZJT-UZUHPOSNSA-N
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Description

The compound Ac-I[CV(1Nal)QDWGAHRC]T is a synthetic peptide known for its role in inhibiting the activation of human complement component C3 . This peptide is part of a class of compounds designed to modulate the immune response, particularly in the context of inflammatory diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-I[CV(1Nal)QDWGAHRC]T involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) in the presence of scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT) .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Ac-I[CV(1Nal)QDWGAHRC]T primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving the cysteine residues in its sequence .

Common Reagents and Conditions

    Peptide Bond Formation: DIC, HOBt, TFA

    Oxidation: Hydrogen peroxide (H₂O₂)

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)

Major Products Formed

The major products formed from these reactions include the desired peptide this compound and its oxidized or reduced forms, depending on the reaction conditions .

Mechanism of Action

Ac-I[CV(1Nal)QDWGAHRC]T exerts its effects by binding to complement component C3, thereby inhibiting its activation. This inhibition prevents the downstream effects of complement activation, such as inflammation and cell lysis. The peptide interacts with specific sites on C3, blocking its cleavage and subsequent activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ac-I[CV(1Nal)QDWGAHRC]T is unique due to its specific sequence and the presence of 1-naphthylalanine (1Nal), which enhances its binding affinity and specificity for complement component C3. This makes it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C73H100N20O19S2

Molecular Weight

1625.8 g/mol

IUPAC Name

(2S,3R)-2-[[(4R,7S,10R,13S,19S,22R,25S,28S,31S,34R)-34-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-25-(3-amino-3-oxopropyl)-7-(3-carbamimidamidopropyl)-22-(carboxymethyl)-10-(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-13-methyl-28-(naphthalen-1-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-31-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carbonyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C73H100N20O19S2/c1-8-36(4)59(83-39(7)95)71(110)91-54-33-114-113-32-53(69(108)93-60(38(6)94)72(111)112)90-63(102)47(21-14-24-78-73(75)76)84-66(105)51(27-43-30-77-34-81-43)86-61(100)37(5)82-56(97)31-80-62(101)49(26-42-29-79-46-20-12-11-19-45(42)46)87-67(106)52(28-57(98)99)88-64(103)48(22-23-55(74)96)85-65(104)50(89-70(109)58(35(2)3)92-68(54)107)25-41-17-13-16-40-15-9-10-18-44(40)41/h9-13,15-20,29-30,34-38,47-54,58-60,79,94H,8,14,21-28,31-33H2,1-7H3,(H2,74,96)(H,77,81)(H,80,101)(H,82,97)(H,83,95)(H,84,105)(H,85,104)(H,86,100)(H,87,106)(H,88,103)(H,89,109)(H,90,102)(H,91,110)(H,92,107)(H,93,108)(H,98,99)(H,111,112)(H4,75,76,78)/t36-,37-,38+,47-,48-,49-,50-,51+,52+,53-,54-,58-,59-,60-/m0/s1

InChI Key

ACANXZYPSQGZJT-UZUHPOSNSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C(C)C)CC2=CC=CC3=CC=CC=C32)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)CC6=CN=CN6)CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC2=CC=CC3=CC=CC=C32)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)CC6=CN=CN6)CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C

Origin of Product

United States

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